molecular formula C14H19NO2 B5707669 Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- CAS No. 148183-89-5

Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

Cat. No.: B5707669
CAS No.: 148183-89-5
M. Wt: 233.31 g/mol
InChI Key: VFWYBKQWRGJFMB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-: is a chemical compound that features a pyrrolidine ring substituted with a 2,4-dimethylphenoxyacetyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- typically involves the reaction of pyrrolidine with 2,4-dimethylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol
  • Pyrrolizines

Comparison: Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other pyrrolidine derivatives, it offers a different profile of enzyme inhibition and receptor binding, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYBKQWRGJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163902
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148183-89-5
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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